8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c13-9-6-10-4-5-11(7-9)14(10)12(15)8-2-1-3-8/h8-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTPYSUUQXGXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2CC(C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane .
Chemical Reactions Analysis
Types of Reactions
8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
HIV Treatment
One of the primary applications of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane is as a modulator of CCR5 receptors. Research indicates that compounds in this class can inhibit HIV entry into host cells by blocking these receptors, making them potential candidates for antiviral therapies. Studies have shown that such modulators can be effective in preventing and treating HIV infections, particularly in patients with resistant strains of the virus .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Modulating chemokine activity can lead to reduced inflammation, which is beneficial in treating various inflammatory diseases. This application is supported by findings that demonstrate the efficacy of CCR5 antagonists in reducing symptoms associated with chronic inflammatory conditions .
Chemical Intermediates
In the chemical industry, 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane serves as an intermediate in the synthesis of other complex organic compounds. Its unique structure allows for further modifications that can lead to the development of new pharmaceuticals or agrochemicals .
Research and Development
The compound is utilized in academic and industrial research settings to explore new therapeutic pathways and mechanisms of action for various diseases, including cancer and neurodegenerative disorders. Its structural analogs are often synthesized to study their biological activities and pharmacological properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on CCR5 Modulators | Investigated the efficacy of various CCR5 antagonists, including derivatives of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane | Demonstrated significant inhibition of HIV entry into T-cells |
| Anti-inflammatory Research | Examined the anti-inflammatory effects of azabicyclo compounds | Found reductions in cytokine levels and inflammatory markers in animal models |
| Synthesis Pathways | Explored synthetic routes for producing azabicyclo compounds | Identified efficient methods for large-scale production |
Mechanism of Action
The mechanism of action of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Core Structure Variations
The 8-azabicyclo[3.2.1]octane core is a common motif in medicinal chemistry. Key derivatives include:
| Compound Name | Substituents | Key Features |
|---|---|---|
| Target Compound | 8-Cyclobutanecarbonyl, 3-Fluoro | Enhanced steric bulk, metabolic stability |
| (1R,3r,5S)-3-Phenoxy-8-azabicyclo[3.2.1]octane | 3-Phenoxy, 8-Trifluoroacetate | Phenoxy group for π-π interactions; trifluoroacetate enhances solubility |
| 8-[(4-Aminophenyl)sulfonyl]-derivative (D4) | 8-(4-Aminophenyl)sulfonyl, 3-Carbonitrile | Sulfonamide for hydrogen bonding; carbonitrile for polarity |
| 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octane | 8-Methyl, 3-Phenyl, 2-Methoxycarbonyl | Methyl ester for lipophilicity; phenyl for hydrophobic interactions |
Key Observations :
Pharmacological Activity
- For example, 3-fluoro substitution may improve binding affinity due to electron-withdrawing effects.
- Insecticidal Activity: Certain analogs, such as those with pyrazole sulfonamides, exhibit insecticidal properties via unknown mechanisms, highlighting the scaffold's versatility .
Physicochemical Properties
Key Trends :
- The cyclobutanecarbonyl group in the target compound balances lipophilicity and rigidity, whereas sulfonamide or ester derivatives exhibit higher polarity or metabolic liability.
Biological Activity
8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, which are characterized by a bicyclic structure containing nitrogen atoms. The specific configuration of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅FNO |
| Molecular Weight | 165.23 g/mol |
| CAS Number | [Insert CAS number here] |
| Solubility | [Insert solubility data here] |
Biological Activity Overview
Research indicates that 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane exhibits a range of biological activities, particularly as a potential therapeutic agent in pain management and neuropharmacology.
Pharmacological Effects
- Kappa Opioid Receptor Antagonism : The compound has been shown to act as a selective antagonist at kappa opioid receptors (KOR), which are implicated in pain modulation and stress responses. In vitro studies have reported an IC50 value of approximately 77 nM for KOR antagonism, indicating potent activity against this receptor subtype .
- CNS Exposure : Modifications to the compound's structure have been explored to enhance central nervous system (CNS) exposure while maintaining receptor selectivity. For instance, analogs derived from this scaffold demonstrated improved brain penetration, making them promising candidates for further development .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane is primarily attributed to its interaction with opioid receptors and other neurotransmitter systems. The following mechanisms have been proposed:
- Receptor Binding : The compound's ability to selectively bind to KORs modulates pain signaling pathways, which may alleviate pain without the side effects commonly associated with mu-opioid receptor agonists.
- Signal Transduction : Upon binding to KORs, the compound may influence downstream signaling pathways, affecting neuronal excitability and neurotransmitter release.
Case Studies
Several case studies highlight the development and application of compounds related to 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane:
- Case Study on Pain Management : A study investigated the efficacy of a related analog in a rat model of chronic pain, demonstrating significant analgesic effects without the typical adverse effects associated with traditional opioids .
- Neurodegenerative Disease Models : Research involving neuroprotective assays showed that certain derivatives could reduce neuronal apoptosis in models of Alzheimer's disease, suggesting a potential role in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
